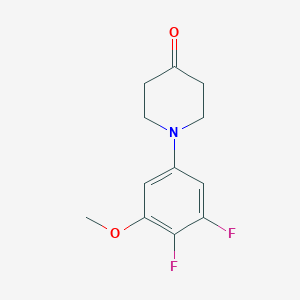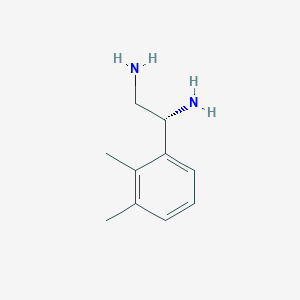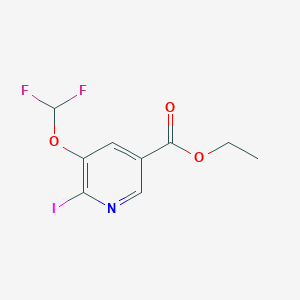
Ethyl 5-(difluoromethoxy)-6-iodonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(difluoromethoxy)-6-iodonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate typically involves the introduction of the difluoromethoxy group and the iodine atom onto the nicotinate structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction . The iodination step can be achieved using iodine or iodine-containing reagents under specific conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often used in coupling reactions along with suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while coupling reactions can result in the formation of biaryl compounds .
Applications De Recherche Scientifique
Ethyl 5-(difluoromethoxy)-6-iodonicotinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 5-(difluoromethoxy)-6-iodonicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The iodine atom can also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethoxy)-6-iodonicotinate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its chemical properties and reactivity.
Ethyl 5-(methoxy)-6-iodonicotinate: The presence of a methoxy group instead of a difluoromethoxy group can result in different chemical and biological properties.
Ethyl 5-(difluoromethoxy)-6-bromonicotinate:
Propriétés
Formule moléculaire |
C9H8F2INO3 |
|---|---|
Poids moléculaire |
343.07 g/mol |
Nom IUPAC |
ethyl 5-(difluoromethoxy)-6-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F2INO3/c1-2-15-8(14)5-3-6(16-9(10)11)7(12)13-4-5/h3-4,9H,2H2,1H3 |
Clé InChI |
JHCNTUOZNMJWHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(N=C1)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
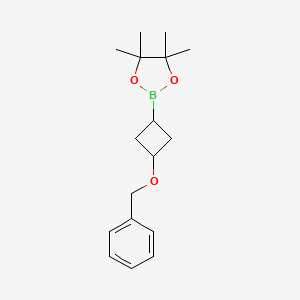
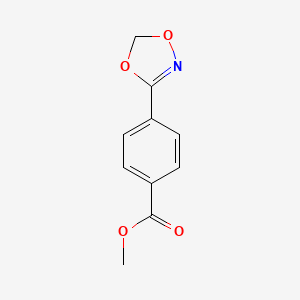
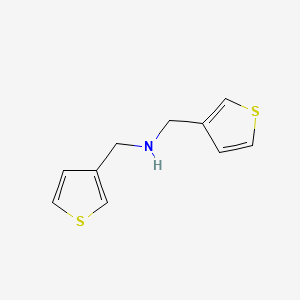
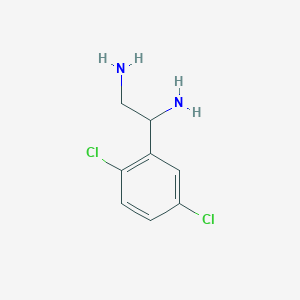
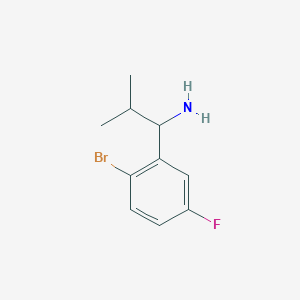
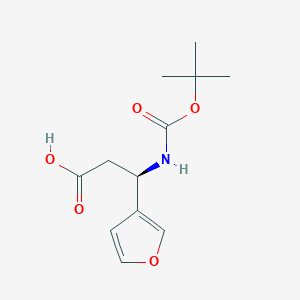

![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)

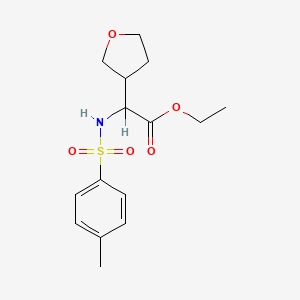
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)
